MFCD10700280

Description

MFCD10700280 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases for precise cataloging. This analysis focuses on two compounds with documented similarities in molecular frameworks or functional roles: CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330), as well as additional analogs from the evidence .

Properties

IUPAC Name |

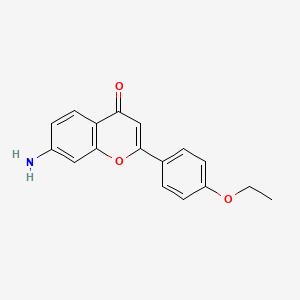

7-amino-2-(4-ethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-2-20-13-6-3-11(4-7-13)16-10-15(19)14-8-5-12(18)9-17(14)21-16/h3-10H,2,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIJYKBHMXWMDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD10700280 typically involves a series of well-defined chemical reactions. The most common synthetic route includes the reaction of precursor compounds under controlled conditions to yield the desired product. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key steps include the purification of raw materials, precise control of reaction parameters, and the use of advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD10700280 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an aldehyde or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

MFCD10700280 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD10700280 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CAS 1046861-20-4 (C₆H₅BBrClO₂)

- Molecular Properties :

- Molecular weight: 235.27 g/mol.

- Key features: A bromo-chloro-substituted phenylboronic acid derivative with a boronic acid (-B(OH)₂) functional group.

- Physicochemical

- LogP (XLOGP3): 2.15 (indicating moderate lipophilicity).

- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" .

- Synthetic Route: Synthesized via palladium-catalyzed cross-coupling using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a THF/water solvent system at 75°C for 1.33 hours .

Applications :

- Likely used in Suzuki-Miyaura coupling reactions for constructing biaryl structures, a common step in drug discovery.

CAS 1761-61-1 (C₇H₅BrO₂)

- Molecular Properties :

- Molecular weight: 201.02 g/mol.

- Key features: A bromo-substituted benzoic acid derivative with a carboxylic acid (-COOH) group.

- Physicochemical

- LogS (ESOL): -2.47 (lower solubility than CAS 1046861-20-4).

- Solubility: 0.687 mg/mL (0.00342 mol/L), categorized as "soluble" .

Synthetic Route :

- Applications: Potential use in synthesizing benzimidazole derivatives, which are prevalent in antimicrobial and anticancer agents.

Comparative Analysis Table

| Property | CAS 1046861-20-4 (MFCD13195646) | CAS 1761-61-1 (MFCD00003330) |

|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₇H₅BrO₂ |

| Molecular Weight | 235.27 g/mol | 201.02 g/mol |

| Functional Group | Boronic acid (-B(OH)₂) | Carboxylic acid (-COOH) |

| LogP (XLOGP3) | 2.15 | Not explicitly reported |

| Solubility (mg/mL) | 0.24 | 0.687 |

| Synthesis Catalyst | Palladium-based | A-FGO (green chemistry) |

| Hazard Profile | No major alerts | H302 (harmful if swallowed) |

| Therapeutic Potential | Biaryl drug intermediates | Benzimidazole precursors |

Research Findings and Functional Contrasts

Structural vs. Functional Similarity :

- While both compounds contain aromatic rings with halogen substituents, their functional groups dictate divergent reactivity. Boronic acids (CAS 1046861-20-4) are pivotal in cross-coupling reactions, whereas carboxylic acids (CAS 1761-61-1) are more suited for condensation or esterification .

Synthetic Methodology :

- CAS 1046861-20-4 relies on transition-metal catalysis, which offers high efficiency but may involve costly palladium reagents. In contrast, CAS 1761-61-1 employs a sustainable A-FGO catalyst, aligning with green chemistry trends .

CAS 1761-61-1, however, carries toxicity risks (H302), limiting its use in drug formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.